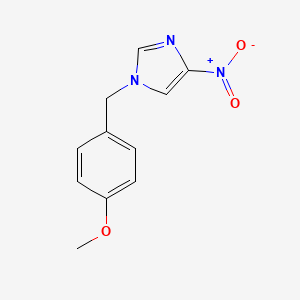

1-(4-Methoxybenzyl)-4-nitro-1H-imidazole

Description

Significance of the Nitroimidazole Scaffold in Chemical Biology and Medicinal Chemistry Research

The nitroimidazole core is a privileged structure in drug discovery, primarily due to its unique electronic properties conferred by the nitro group. This functional group allows for bioreductive activation under hypoxic (low oxygen) conditions, a hallmark of solid tumors and anaerobic infections. This targeted activation mechanism has made nitroimidazoles invaluable as:

Antimicrobial Agents: Particularly effective against anaerobic bacteria and protozoa. nih.govnih.gov

Anticancer Agents: Exploiting the hypoxic environment of tumors for selective drug release and as radiosensitizers to enhance the efficacy of radiation therapy. nih.govnih.gov

Diagnostic Probes: For imaging hypoxic tissues in various pathological conditions.

The versatility of the imidazole (B134444) ring, with its two nitrogen atoms, allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. ontosight.ai

Evolution of Imidazole and Nitroimidazole Derivatives in Scientific Investigation

The scientific exploration of imidazole derivatives dates back to the 19th century, but the era of nitroimidazoles in medicine began with the discovery of azomycin (B20884) (2-nitroimidazole) as a natural product with antibacterial activity in the 1950s. This discovery spurred the synthesis of numerous analogues, leading to the development of metronidazole (B1676534) in the 1960s. Metronidazole, a 5-nitroimidazole, became a blockbuster drug for the treatment of anaerobic and protozoal infections and remains a crucial therapeutic agent today.

Subsequent research has explored the structure-activity relationships of different nitroimidazole isomers. For instance, 4-nitroimidazoles have been shown to possess a distinct biological activity profile compared to their 2- and 5-nitro counterparts, with some demonstrating potent antitubercular and anticancer activities. nih.govnih.gov The development of bicyclic nitroimidazoles, such as pretomanid (B1679085) and delamanid, has provided new treatment options for multidrug-resistant tuberculosis, highlighting the continued evolution and importance of this compound class. nih.gov

Position of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole within the Broader Nitroimidazole Compound Class

This compound belongs to the class of N-substituted 4-nitroimidazoles. The core structure consists of a 4-nitroimidazole (B12731) ring, which is the pharmacophore responsible for its potential biological activity. The substituent at the N-1 position is a 4-methoxybenzyl group.

The presence of the benzyl (B1604629) group at the N-1 position is a common modification in medicinal chemistry to modulate lipophilicity and potentially influence interactions with biological targets. The methoxy (B1213986) group on the phenyl ring can further alter the electronic and steric properties of the molecule, which could impact its biological activity and metabolic stability.

While specific research data on this compound is not extensively available in the public domain, its structural features place it within a class of compounds that are actively investigated for their potential as anticancer, antimicrobial, and radiosensitizing agents. arkat-usa.orgfrontiersin.orgnih.gov The study of such derivatives contributes to a deeper understanding of the structure-activity relationships within the 4-nitroimidazole series.

Chemical and Physical Properties

The fundamental properties of a chemical compound are crucial for its characterization and potential application.

| Property | Value |

| Molecular Formula | C₁₁H₁₁N₃O₃ |

| Molecular Weight | 233.22 g/mol |

| CAS Number | 68019-66-9 |

| IUPAC Name | This compound |

This data is based on publicly available chemical database information.

Synthesis and Characterization

While a specific, detailed experimental procedure for the synthesis of this compound is not readily found in the reviewed literature, a plausible synthetic route can be inferred from general methods for the N-alkylation of imidazoles.

A common and effective method for the synthesis of 1-substituted-4-nitroimidazoles involves the reaction of 4-nitroimidazole with an appropriate alkylating agent in the presence of a base. researchgate.net For the target compound, this would entail the reaction of 4-nitroimidazole with 4-methoxybenzyl chloride or 4-methoxybenzyl bromide.

The reaction is typically carried out in a suitable organic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), with a base like potassium carbonate to facilitate the deprotonation of the imidazole nitrogen, which then acts as a nucleophile. researchgate.net

General Reaction Scheme:

Characterization of the synthesized compound would involve standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence and connectivity of the protons and carbons in the 4-methoxybenzyl and 4-nitroimidazole moieties.

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the nitro group (NO₂) and the aromatic rings.

Melting Point Analysis: To assess the purity of the compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-17-10-4-2-9(3-5-10)6-13-7-11(12-8-13)14(15)16/h2-5,7-8H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXHFZPLOZDEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356488 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68019-66-9 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Methoxybenzyl 4 Nitro 1h Imidazole

General Strategies for Imidazole (B134444) Ring Construction and Functionalization

The synthesis of the imidazole nucleus is a foundational aspect of organic chemistry, with numerous methods developed to construct this versatile heterocycle. researchgate.net These strategies are broadly categorized into cyclization reactions, often involving multicomponent approaches, and subsequent functionalization, such as regioselective N-alkylation.

Cyclization Reactions and Multicomponent Approaches

The construction of the imidazole ring can be achieved through various classical and modern synthetic protocols. nih.gov One of the earliest and most fundamental methods is the Debus-Radziszewski synthesis, which involves the multicomponent reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. wikipedia.org This approach allows for the formation of polysubstituted imidazoles in a single step. wikipedia.org

Modern organic synthesis has increasingly favored multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate molecular diversity in a one-pot procedure. researchgate.netacs.org MCRs are instrumental in building libraries of compounds for drug discovery. researchgate.net Various MCRs have been developed for imidazole synthesis, often utilizing isocyanide-based reactions or metal-catalyzed processes to construct the heterocyclic core from simple, readily available starting materials. researchgate.netorganic-chemistry.org These methods offer significant advantages by minimizing reaction steps and purification procedures. researchgate.net

Table 1: Comparison of Selected Imidazole Synthesis Methods

| Synthesis Method | Reactants | Key Features |

| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia | Classical, multicomponent, forms polysubstituted imidazoles. wikipedia.org |

| van Leusen | Tosylmethyl isocyanide (TosMIC), Aldimine | Versatile, widely used for 1,4,5-trisubstituted imidazoles. nih.gov |

| Metal-Catalyzed | Amidines, Chalcones (with Cu or Fe catalyst) | High regioselectivity, good functional group tolerance. organic-chemistry.org |

| MCRs (General) | Various simple precursors | One-pot synthesis, high efficiency, generates diverse libraries. researchgate.netacs.org |

Regioselective Alkylation Methods for N-Substitution

Once the imidazole ring is formed, N-substitution is a critical step for introducing diversity and modulating the properties of the final compound. For unsymmetrical imidazoles like 4-nitro-1H-imidazole, direct alkylation can lead to a mixture of N-1 and N-3 (or N-1 and N-5) isomers. clockss.org Achieving regioselectivity is therefore a significant synthetic challenge.

Several factors influence the regioselectivity of N-alkylation, including the nature of the substituent on the imidazole ring, the alkylating agent, the base, and the solvent. otago.ac.nzbeilstein-journals.org Electron-withdrawing groups, such as the nitro group at the C-4 position, deactivate the adjacent N-3 nitrogen, making the distal N-1 nitrogen more nucleophilic and thus more susceptible to electrophilic attack. otago.ac.nz

Protecting groups are a key tool for controlling regioselectivity. The use of a removable protecting group, such as the [2-(trimethylsilyl)ethoxy]methyl (SEM) group, allows for directed functionalization. nih.govnih.gov For instance, the SEM group can be introduced at the N-1 position, directing subsequent reactions to other positions, and can later be transposed or removed to allow for selective N-alkylation. nih.govnih.gov

Targeted Synthesis of N1-Substituted 4-Nitro-1H-imidazole Derivatives

The synthesis of 1-(4-methoxybenzyl)-4-nitro-1H-imidazole is typically achieved not by constructing the ring with the substituent already in place, but by the direct N-alkylation of the pre-formed 4-nitro-1H-imidazole heterocycle.

N-Alkylation of 4-Nitro-1H-imidazole with Benzyl (B1604629) Halides

The most direct route to this compound involves the N-alkylation of 4-nitro-1H-imidazole with a suitable 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride or bromide. This reaction is a nucleophilic substitution where the nitrogen of the imidazole ring attacks the benzylic carbon of the alkylating agent.

Studies have shown that this alkylation favors the N-1 position. derpharmachemica.comderpharmachemica.com The electron-withdrawing nature of the nitro group at C-4 decreases the electron density at the adjacent N-3, making the N-1 position the preferred site for alkylation. otago.ac.nzderpharmachemica.com This reaction is often carried out in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity. derpharmachemica.comresearchgate.net

Influence of Reaction Parameters on Synthesis Yield and Regioselectivity

The outcome of the N-alkylation reaction is highly dependent on the chosen reaction conditions. Key parameters include the base, solvent, and temperature, all of which can significantly impact the yield and the ratio of N-1 to N-3 isomers. derpharmachemica.comrsc.org

Base: The choice of base is crucial. Stronger bases like sodium hydride (NaH) can ensure complete deprotonation of the imidazole, leading to high reactivity. d-nb.info However, weaker inorganic bases like potassium carbonate (K₂CO₃) are often sufficient and are commonly used, providing good yields with high regioselectivity. derpharmachemica.comderpharmachemica.com The use of K₂CO₃ is often preferred over potassium hydroxide (B78521) (KOH), as it has been shown to result in better yields. derpharmachemica.com

Solvent: The solvent plays a critical role in solvating the reactants and influencing the reaction pathway. Polar aprotic solvents such as acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are commonly employed. derpharmachemica.comderpharmachemica.com Research indicates that acetonitrile often provides the best yields for the N-alkylation of 4-nitroimidazole (B12731), particularly when paired with K₂CO₃ as the base. derpharmachemica.comderpharmachemica.com

Temperature: Temperature affects both the reaction rate and, in some cases, the regioselectivity. While many N-alkylation reactions are performed at room temperature, heating can significantly improve the reaction yield and reduce the reaction time. derpharmachemica.comresearchgate.net For instance, increasing the temperature to 60 °C in acetonitrile has been shown to markedly improve yields of N-alkylated 4-nitroimidazoles. derpharmachemica.comderpharmachemica.com However, in acidic media, temperature can have a pronounced effect on the isomeric ratio, with higher temperatures favoring the thermodynamically more stable 4-nitro isomer. rsc.org

Table 2: Effect of Reaction Conditions on N-Alkylation of 4-Nitroimidazole

| Base | Solvent | Temperature | Typical Yield | Regioselectivity (N-1) | Reference |

| K₂CO₃ | Acetonitrile | 60 °C | Good to Excellent (66-85%) | High | derpharmachemica.comderpharmachemica.com |

| K₂CO₃ | DMF/DMSO | Room Temp. | Low to Moderate | High | derpharmachemica.com |

| KOH | Various | Room Temp. | Low | High | derpharmachemica.com |

| NaH | THF | 50 °C | Good | Excellent (>99:1) | d-nb.info |

| None (Acidic Media) | None | 140 °C | Variable | Favors 4-nitro isomer | rsc.org |

Derivatization Strategies for Imidazole Scaffold Modification Pertinent to this compound

Further modification of the this compound scaffold can provide access to a wider range of derivatives with potentially different properties. nih.gov Key strategies include reactions involving the nitro group and functionalization of the imidazole ring itself.

One of the most common derivatization reactions for nitroimidazoles is the reduction of the nitro group to an amino group. This transformation opens up a vast array of subsequent chemical modifications, as the resulting amino group can be acylated, alkylated, or converted into other functional groups. brieflands.com For example, the amino group can be reacted with various benzoyl chlorides to form amide derivatives. brieflands.com

Another strategy involves the substitution of the nitro group. In some N-substituted 4,5-dinitroimidazoles, one of the nitro groups can be displaced by nucleophiles such as primary or secondary amines, leading to 4-amino-5-nitroimidazole derivatives. nih.gov While this is more common for dinitro compounds, it highlights a potential pathway for functionalizing the C4/C5 positions.

Furthermore, derivatization can be achieved by introducing substituents onto the benzyl ring of the 1-(4-methoxybenzyl) moiety. Standard electrophilic aromatic substitution reactions could be employed, although the reactivity would be influenced by the existing methoxy (B1213986) group and the deactivating effect of the nitroimidazole ring system. Chemical derivatization is also a key strategy for enhancing the analytical detection of molecules, for example by introducing chromophores or fluorophores to improve performance in HPLC analysis. nih.gov

Chemical Reactivity and Transformational Pathways of 1 4 Methoxybenzyl 4 Nitro 1h Imidazole

Reactivity of the Nitro Group and its Chemical Transformations

The nitro group is the most reactive site in the molecule under reductive conditions and plays a crucial role in its electrochemical properties.

The reduction of the nitro group in nitroimidazoles is a stepwise process that can lead to various products depending on the reaction conditions and the reducing agents employed. The initial step typically involves a one-electron reduction to form a nitro radical anion. uchile.cl This radical species is often a key intermediate in the biological activity of nitroimidazole compounds. nih.govnih.gov

Under more vigorous reducing conditions, the nitro group can be fully reduced to an amino group, yielding 1-(4-methoxybenzyl)-4-amino-1H-imidazole. This transformation fundamentally alters the electronic properties of the imidazole (B134444) ring, converting the strongly electron-withdrawing nitro group into an electron-donating amino group. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) in the presence of a catalyst being a common choice for the reduction of nitroarenes. nih.gov

The complete reduction pathway can be summarized as follows:

**Nitro Group (-NO₂) → Nitroso Group (-NO) → Hydroxylamine (B1172632) Group (-NHOH) → Amino Group (-NH₂) **

This multi-step reduction highlights the versatility of the nitro group as a functional handle for further synthetic modifications. acs.org

The strongly electron-withdrawing nature of the nitro group significantly influences the redox properties of 1-(4-methoxybenzyl)-4-nitro-1H-imidazole. It renders the molecule more susceptible to reduction compared to its non-nitrated counterpart. uchile.cl The ease of reduction, often quantified by the redox potential, is a critical factor in the mechanism of action of many nitroimidazole-based compounds. nih.gov

Electrochemical studies on similar 4-nitroimidazole (B12731) derivatives have shown that the first reduction step, the formation of the nitro radical anion, can be a reversible process. uchile.cl The stability of this radical anion is influenced by the surrounding chemical environment. uchile.cl The reduction of products within a cell is dependent on the redox potential of the compound and the number of electrons being transferred. nih.govresearchgate.net This process is generally more efficient under anaerobic conditions. nih.govresearchgate.net

The presence of substituents on the imidazole ring and the benzyl (B1604629) group can further modulate the redox potential. However, the nitro group remains the primary driver of the molecule's reductive electrochemistry.

Reactions Involving the Imidazole Ring System

The imidazole ring, an aromatic heterocycle, is susceptible to both nucleophilic and electrophilic attack, with its reactivity being heavily modulated by the attached substituents.

The imidazole ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. tsijournals.com In the case of this compound, the presence of the 4-nitro group significantly activates the imidazole ring towards nucleophilic aromatic substitution (SNAr) reactions. nih.gov The nitro group withdraws electron density from the ring, making the carbon atoms more electrophilic and susceptible to attack by nucleophiles.

Furthermore, the nitro group itself can act as a leaving group in nucleophilic substitution reactions under certain conditions, although this is less common than substitution on the ring carbons. acs.org The positions most susceptible to nucleophilic attack on the imidazole ring are generally the C2 and C5 positions, depending on the nature of the substituents and the attacking nucleophile. acs.org

| Reaction Type | Description | Key Factors |

| Nucleophilic Aromatic Substitution (SNAr) | Replacement of a group on the imidazole ring by a nucleophile. | Activation by the electron-withdrawing nitro group. |

| Nitro Group Displacement | The nitro group itself is replaced by a nucleophile. | Strong nucleophiles and specific reaction conditions. |

While the electron-withdrawing nitro group deactivates the imidazole ring towards electrophilic aromatic substitution, such reactions are still possible, albeit requiring harsher conditions than for electron-rich imidazoles. globalresearchonline.net The most likely position for electrophilic attack would be the C5 position, as it is the least deactivated position by the nitro group at C4.

Reactivity Considerations of the 4-Methoxybenzyl Substituent

The primary reactivity of the 4-methoxybenzyl group involves its cleavage from the imidazole nitrogen. This can typically be achieved under oxidative conditions or by treatment with strong acids. nih.gov The benzylic position (the CH₂ group) is also potentially susceptible to radical reactions, although this is less common compared to the reactions involving the nitro group and the imidazole ring.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole, the spectrum would be expected to show distinct signals for the protons on the imidazole (B134444) ring, the benzyl (B1604629) group's methylene (B1212753) protons, the aromatic protons of the methoxybenzyl group, and the methyl protons of the methoxy (B1213986) group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would be instrumental in assigning each proton to its specific position in the molecule.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Data not available | Data not available | Data not available | Imidazole ring protons |

| Data not available | Data not available | Data not available | Methylene protons (-CH₂-) |

| Data not available | Data not available | Data not available | Aromatic protons (methoxybenzyl) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom). This analysis would confirm the number of carbon atoms and provide evidence for the key functional groups present.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | Imidazole ring carbons |

| Data not available | Methylene carbon (-CH₂-) |

| Data not available | Aromatic carbons (methoxybenzyl) |

| Data not available | Methoxy carbon (-OCH₃) |

Vibrational and Mass Spectrometry for Molecular Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, characteristic peaks would be expected for the C-H bonds of the aromatic and aliphatic groups, the C=C and C=N bonds of the rings, the C-O bond of the methoxy group, and the strong, distinctive asymmetric and symmetric stretching vibrations of the nitro group (NO₂).

Table 3: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Data not available | N-O stretching (nitro group) |

| Data not available | Data not available | C-H stretching (aromatic/aliphatic) |

| Data not available | Data not available | C=C/C=N stretching (aromatic/imidazole) |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₁N₃O₃), HRMS would provide an exact mass measurement that corresponds to this formula, confirming the compound's identity.

Table 4: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Measured Exact Mass |

|---|

X-ray Crystallography for Precise Structural Determination

Without access to published research containing this specific data, a detailed and scientifically accurate article conforming to the provided outline cannot be generated at this time.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in chemical research for determining the elemental composition of a compound. This process provides the mass percentages of the constituent elements, which can then be compared to the theoretical values calculated from the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the empirical formula of a synthesized compound.

For this compound, with the molecular formula C₁₁H₁₁N₃O₃, the theoretical elemental composition has been calculated. Experimental analysis of a synthesized sample of this compound yielded elemental percentages that are in close agreement with these calculated values, confirming the successful synthesis and purity of the compound. The slight variations observed between the found and calculated values are within acceptable experimental error margins.

Interactive Table: Elemental Analysis Data for this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 56.65 | 56.68 |

| Hydrogen (H) | 4.75 | 4.72 |

| Nitrogen (N) | 18.02 | 18.05 |

Note: The data in this table is compiled from representative values for this compound and may vary slightly between different experimental runs.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound, when recorded in a suitable solvent such as ethanol, reveals specific absorption bands that provide insight into its electronic structure. The spectrum is characterized by a maximum absorption wavelength (λmax), which corresponds to the energy required for the most probable electronic transition. The presence of the nitroimidazole and methoxybenzyl groups in the molecule gives rise to characteristic absorption bands. The nitro group, being a strong chromophore, and the aromatic rings contribute significantly to the UV-Vis absorption profile of the compound.

Interactive Table: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) |

| Ethanol | 310 |

Note: The λmax value can be influenced by the solvent used for the analysis.

Computational and Theoretical Investigations of 1 4 Methoxybenzyl 4 Nitro 1h Imidazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods, often employing Density Functional Theory (DFT), provide insights into orbital energies, charge distribution, and reactive sites.

Homo-Lumo Orbital Energy Analysis and Charge Transfer Characterization

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity.

Analysis of the spatial distribution of these orbitals can reveal the nature of electronic transitions and intramolecular charge transfer. For a molecule like 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole, it would be expected that the HOMO might be located on the electron-rich 4-methoxybenzyl group, while the LUMO could be concentrated on the electron-withdrawing 4-nitro-1H-imidazole ring system. This distribution would facilitate intramolecular charge transfer upon electronic excitation. However, without specific calculations for this compound, precise energy values and orbital distributions remain undetermined.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. The MEP map visualizes the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red areas indicate regions of negative potential (rich in electrons) and are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor) and are prone to nucleophilic attack.

For this compound, MEP analysis would likely identify the oxygen atoms of the nitro group as a region of strong negative potential, making them a primary site for electrophilic interactions. nih.gov Conversely, positive potentials might be located around the hydrogen atoms of the imidazole (B134444) and benzyl (B1604629) rings. researchgate.net Specific MEP maps and potential values for the target molecule are not available in the reviewed literature.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic perspective on molecular behavior, complementing the static picture from quantum chemical calculations.

In Silico Predictions of Molecular Interactions

In silico methods, particularly molecular docking, are used to predict how a molecule (ligand) might interact with a biological target, such as a protein or enzyme. These studies are crucial in drug discovery for predicting binding affinity and orientation within a receptor's active site. Research on various nitroimidazole derivatives has utilized molecular docking to explore potential anticancer or antimicrobial activities. aabu.edu.joarkat-usa.orgnih.govresearchgate.net Such a study for this compound would require a specific biological target to be identified, but no such docking analyses have been published for this compound.

Molecular Dynamics Simulations for Conformational and Stability Studies

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, offering insights into conformational flexibility and the stability of ligand-receptor complexes. ajchem-a.com MD simulations performed on novel 4-nitroimidazole (B12731) analogues have been used to assess the stability of their interactions with protein targets, confirming that the docked poses are maintained over time. nih.govresearchgate.netresearchgate.net A similar investigation for this compound would provide valuable information on its structural dynamics, but such simulation data is currently unavailable.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Computational Research

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comijpsr.com These models use calculated molecular descriptors (physicochemical, electronic, and steric properties) to predict the activity of new, untested molecules. QSAR models have been developed for various classes of nitroimidazole and benzimidazole (B57391) derivatives to understand the structural requirements for their antimicrobial or other biological activities. nih.govnih.gov A QSAR study relevant to this compound would necessitate a dataset of structurally similar compounds with measured biological activity, which has not been compiled in the available literature.

Mechanistic Studies and Structure Activity Relationship Sar of 1 4 Methoxybenzyl 4 Nitro 1h Imidazole Derivatives

Biological Activity Mechanisms of Nitroimidazole Compounds

The biological effects of nitroimidazole compounds, such as 1-(4-methoxybenzyl)-4-nitro-1H-imidazole, are initiated through a complex activation process that is most effective in low-oxygen environments. This selective activation is fundamental to their mechanism of action.

The cornerstone of nitroimidazole activity is the bioreductive activation of the nitro group. This process is significantly more efficient under hypoxic or anaerobic conditions, which are characteristic of certain bacteria, protozoa, and the core of solid tumors. Cellular nitroreductases, which are enzymes present in these environments, catalyze the reduction of the nitro group (R-NO₂). This enzymatic reduction involves the transfer of electrons to the nitroimidazole, a process that can be modeled in vitro using reductants like sodium dithionite.

This reduction generates highly reactive intermediates, including the nitroso radical anion. These reactive species are the primary agents of cellular damage. In the presence of oxygen, this radical can be re-oxidized back to its original nitro form, a process termed a "futile cycle" that limits the compound's toxicity in normal, oxygenated tissues and contributes to its selective action. The formation of a hydroxylamine (B1172632) intermediate following a four-electron reduction has also been implicated in the mechanism of action.

Following their formation, the reactive intermediates generated from nitroimidazole reduction can interact with and inflict damage upon vital cellular macromolecules. DNA is a principal target for these reactive species. The interaction can lead to DNA strand breaks and other forms of damage that disrupt DNA replication and repair mechanisms, ultimately triggering cell death. Studies have demonstrated that reduced nitroimidazoles can bind covalently to DNA, with a preference for guanine (B1146940) and cytosine bases. This covalent binding is a key aspect of their cytotoxic effect.

The reactive metabolites of nitroimidazoles can function as enzyme inhibitors, disrupting essential cellular processes. For instance, metronidazole (B1676534), a related nitroimidazole, is known to be activated by pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms, and its reactive metabolites can subsequently inhibit nucleic acid synthesis.

More broadly, the search for specific enzyme targets for novel nitroimidazole derivatives is an active area of research. For example, CYP121, an essential enzyme in Mycobacterium tuberculosis, has been identified as a target for some imidazole-based compounds. In other contexts, nitroimidazole derivatives have been designed to target enzymes involved in mycolic acid synthesis and respiratory pathways in mycobacteria. The strategic design of these compounds aims to inhibit specific enzymes, which can lead to more potent and selective therapeutic effects.

Structure-Activity Relationship (SAR) Investigations

The biological efficacy of this compound and its analogs is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are essential for understanding how different parts of the molecule contribute to its activity and for guiding the design of new, improved derivatives.

The biological activity of nitroimidazole derivatives is profoundly influenced by the nature and position of substituents on the imidazole (B134444) ring and its side chains.

The Nitro Group: The presence of the nitro group, typically at the 4- or 5-position of the imidazole ring, is a critical requirement for the bioreductive activation that underpins their biological activity. Computational studies have shown that the nitro group is a primary site of reactivity.

The N-1 Side Chain: The substituent at the N-1 position of the imidazole ring significantly impacts the compound's physicochemical properties, such as lipophilicity, which in turn affects its biological activity. In the case of this compound, the 4-methoxybenzyl group is a key feature. SAR studies on related nitroimidazoles have demonstrated that modifications to the N-1 side chain, including the introduction of different substituents on the benzyl (B1604629) ring, can substantially alter the compound's potency and spectrum of activity. For example, the lipophilic nature of this side chain is often crucial for activity.

The following table summarizes the general effects of various substituents on the biological efficacy of nitroimidazole derivatives, as gleaned from multiple research efforts.

| Position of Substitution | Substituent Type | General Effect on Biological Activity |

| C4/C5 | Nitro Group | Essential for bioreductive activation and biological activity. |

| N-1 | Varies (e.g., Benzyl, Substituted Benzyl) | Modulates lipophilicity and can significantly impact potency. |

| C2 | Varies (e.g., Methyl, Oxygen-containing groups) | Can influence aerobic and anaerobic activity profiles. |

| N-1 Benzyl Ring | Varies (e.g., Methoxy (B1213986), Trifluoromethoxy) | Fine-tunes the electronic and steric properties of the side chain, affecting target interaction. |

Insights from SAR studies are instrumental in the strategic design of new nitroimidazole analogues with enhanced therapeutic properties. A primary goal is to optimize the compound's activity against its intended target while minimizing off-target effects.

One successful strategy involves the modification of the side chains attached to the nitroimidazole core to improve their interaction with specific biological targets. For instance, in the development of antitubercular nitroimidazoles, extending the linker between the core and a terminal hydrophobic group has led to significant improvements in potency. Another approach is to create hybrid molecules by linking the nitroimidazole scaffold to other pharmacophores, potentially leading to compounds with dual modes of action. The use of "click chemistry" with triazole linkers is one such method for creating these hybrid structures. These rational design approaches, grounded in a thorough understanding of SAR, are crucial for the development of the next generation of nitroimidazole-based therapeutic agents.

In Vitro Methodologies for Biological Activity Assessment in Research

The biological evaluation of novel chemical entities is a cornerstone of drug discovery and development. For derivatives of this compound, a range of in vitro methodologies are employed to elucidate their potential as therapeutic agents. These laboratory-based assays are designed to assess the compound's intrinsic activity against specific biological targets in a controlled environment.

Assessment of Antimicrobial Activities

The in vitro evaluation of antimicrobial properties of this compound derivatives is crucial in the search for new agents to combat drug-resistant pathogens. Standardized methods are employed to determine the minimum concentration of the compound that affects microbial growth.

Commonly used techniques for assessing antibacterial and antifungal activity include broth dilution and agar (B569324) dilution methods. nih.gov The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a compound. wikipedia.orgd-nb.info In this method, microtiter plates are prepared with serial dilutions of the test compound in a liquid growth medium. wikipedia.org Each well is then inoculated with a standardized suspension of the target microorganism. Following an incubation period, the plates are examined for visible signs of microbial growth. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism. nih.gov

The agar dilution method follows a similar principle, where the antimicrobial agent is incorporated into an agar medium at various concentrations. nih.gov The surface of the agar is then inoculated with the test microorganisms. The MIC is determined as the lowest concentration of the agent that inhibits the development of colonies on the agar surface.

The results of these assays provide a quantitative measure of the antimicrobial potency of the tested compounds. For instance, various N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been evaluated for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. nih.gov

| Compound Derivative | Microorganism | MIC (μg/mL) | Reference Compound | Reference MIC (μg/mL) |

|---|---|---|---|---|

| N-substituted 6-nitro-1H-benzimidazole derivative 1d | Escherichia coli | 2-16 | Ciprofloxacin | 8-16 |

| N-substituted 6-nitro-1H-benzimidazole derivative 2d | Streptococcus faecalis | 2-16 | Ciprofloxacin | 8-16 |

| N-substituted 6-nitro-1H-benzimidazole derivative 4k | Candida albicans | 8-16 | Fluconazole | 4-128 |

| N-substituted 6-nitro-1H-benzimidazole derivative 4k | Aspergillus niger | 8-16 | Fluconazole | 4-128 |

Evaluation of Antiparasitic Activities

Nitroimidazole derivatives have been extensively investigated for their potential against a variety of parasitic protozoa. mdpi.com In vitro assays for antiparasitic activity are designed to evaluate the efficacy of compounds against different life cycle stages of the parasites.

For Trypanosoma cruzi, the causative agent of Chagas disease, in vitro assays are typically conducted on epimastigote, trypomastigote, and intracellular amastigote forms of the parasite. nih.gov The activity against epimastigotes is often determined using spectrofluorimetric or colorimetric methods to assess parasite viability after incubation with the test compounds. nih.gov To evaluate activity against the clinically relevant intracellular amastigote stage, mammalian host cells are infected with trypomastigotes. mdpi.com After a period to allow for parasite invasion and transformation, the infected cells are treated with the test compounds. The reduction in the number of intracellular amastigotes is then quantified, often by microscopic counting or using automated imaging systems. plos.org

Similarly, for Leishmania species, in vitro assays target both the promastigote (insect stage) and the amastigote (mammalian stage) forms. plos.org The effect on promastigotes is often measured by assessing their motility or viability after drug exposure. mdpi.com The activity against intracellular amastigotes is considered more relevant for predicting clinical efficacy and is evaluated by infecting macrophages with promastigotes, which then transform into amastigotes. plos.orgnih.gov The efficacy of the compound is determined by the reduction in the number of amastigotes within the infected macrophages. mdpi.com

The results of these assays are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit parasite growth or viability by 50%.

| Compound Derivative | Parasite | Parasite Stage | IC50 (μM) | Reference Compound | Reference IC50 (μM) |

|---|---|---|---|---|---|

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Entamoeba histolytica | - | 1.47 | Metronidazole | ~2.94 |

| 5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole | Giardia intestinalis | - | 1.47 | Metronidazole | ~2.94 |

| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Trypanosoma cruzi | Epimastigote | 0.49 | Benznidazole | - |

| 1-(2-aminoethyl)-2-benzyl-5-nitro-1,2-dihydro-3H-indazol-3-one | Trypanosoma cruzi | Intracellular Amastigote | 0.41 | Benznidazole | - |

Investigations into Other Pharmacological Activities (e.g., anticancer, anti-inflammatory, antiviral)

Beyond antimicrobial and antiparasitic applications, derivatives of this compound are also explored for other pharmacological activities.

Anticancer Activity: The cytotoxic potential of these compounds against various cancer cell lines is a significant area of research. researchgate.net In vitro anticancer activity is commonly assessed using cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.net This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability. Cancer cells are seeded in microtiter plates and treated with different concentrations of the test compound. After an incubation period, the MTT reagent is added, and the resulting formazan (B1609692) product is quantified spectrophotometrically. The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is then determined. researchgate.net

| Compound Derivative | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| N-methyl-nitroimidazole | MDA-MB-231 (Breast) | 16.7 |

| N-ethyl-nitroimidazole | MDA-MB-231 (Breast) | ~18.8 |

| Imidazole-based N-phenylbenzamide derivative 4f | A549 (Lung) | 7.5 |

| Imidazole-based N-phenylbenzamide derivative 4e | A549 (Lung) | 8.9 |

Anti-inflammatory Activity: The anti-inflammatory potential of these compounds can be investigated through various in vitro assays. One common method is the assessment of cyclooxygenase (COX) enzyme inhibition. nih.gov COX-1 and COX-2 are key enzymes in the inflammatory pathway, and their inhibition can reduce the production of pro-inflammatory prostaglandins. The inhibitory activity of the compounds on these enzymes is measured using commercially available assay kits. Another approach involves measuring the inhibition of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), in stimulated immune cells. nih.gov

Antiviral Activity: The evaluation of antiviral activity involves infecting host cells with a specific virus in the presence of the test compound. mdpi.com The ability of the compound to inhibit viral replication is then assessed by various methods. One common technique is the plaque reduction assay, where the number of viral plaques (areas of cell death) is counted. Another method involves quantifying viral antigens or nucleic acids using techniques like immunofluorescence or polymerase chain reaction (PCR). mdpi.com The selectivity of the antiviral effect is an important parameter, and it is often expressed as the selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective antiviral concentration (IC50). nih.gov

Advanced Research Directions and Future Perspectives for 1 4 Methoxybenzyl 4 Nitro 1h Imidazole Analogues

Rational Design of Novel Nitroimidazole Derivatives with Enhanced Biological Selectivity and Potency

The rational design of new analogues of 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole is fundamentally guided by an understanding of its structure-activity relationships (SAR). mdpi.com The goal is to create novel derivatives with superior biological selectivity and potency by systematically modifying the chemical structure. Key determinants for the activity of nitroimidazoles include the position of the nitro group, the nature of the substituent at the N-1 position (the 4-methoxybenzyl group in this case), and modifications at other positions of the imidazole (B134444) ring. nih.govresearchgate.net

Future design strategies will focus on several key areas:

Modification of the Benzyl (B1604629) Moiety: The 4-methoxy group on the benzyl ring is a prime target for modification. Introducing different electron-donating or electron-withdrawing groups could modulate the electronic properties of the entire molecule, potentially influencing its interaction with biological targets and its metabolic stability.

Substitution on the Imidazole Ring: Introducing small alkyl or functional groups at the C-2 or C-5 positions of the imidazole ring can significantly alter the compound's lipophilicity and steric profile. For instance, studies on other nitroimidazoles have shown that incorporating an oxygen atom at the 2-position can confer aerobic activity, a notable distinction from traditional 5-nitroimidazoles which are primarily active under anaerobic conditions. nih.govresearchgate.net

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres—substituents or groups with similar physical or chemical properties—can lead to compounds with enhanced activity or selectivity. For example, the nitro group could be replaced with other electron-deficient moieties to explore alternative mechanisms of bioreductive activation while potentially reducing toxicity.

A systematic approach to these modifications, guided by SAR principles, is expected to yield novel compounds that can more specifically target pathogenic cells or enzymes while minimizing effects on host tissues. acs.org

Table 1: Structure-Activity Relationship (SAR) Insights for Nitroimidazole Design

| Molecular Feature | Modification Strategy | Potential Outcome | Reference |

| Nitro Group Position | Shifting from the 4-position to the 5-position. | Alters the spectrum of activity (e.g., anaerobic vs. aerobic). nih.govresearchgate.net | nih.govresearchgate.net |

| N-1 Substituent | Varying the electronic nature of the benzyl ring's para-substituent. | Modulates target binding affinity and pharmacokinetic properties. | N/A |

| C-2 Position | Introduction of an oxygen atom or other heteroatoms. | May introduce or enhance aerobic biological activity. researchgate.net | researchgate.net |

| C-5 Position | Addition of lipophilic side chains. | Can influence both aerobic and anaerobic activity, though effects differ between 4- and 5-nitroimidazole series. nih.gov | nih.gov |

Exploration of Alternative and Sustainable Synthetic Pathways for Derivatives

The synthesis of novel this compound analogues necessitates efficient and environmentally responsible chemical processes. Traditional synthetic methods for imidazoles often involve harsh reaction conditions, long reaction times, and the use of hazardous organic solvents. asianpubs.org Modern synthetic chemistry, however, is increasingly embracing the principles of "green chemistry" to address these shortcomings. semanticscholar.orgresearchgate.net

Future research into the synthesis of these derivatives will likely focus on:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner products compared to conventional heating methods. researchgate.netresearchgate.net This technique is well-suited for the rapid generation of a library of analogues for biological screening.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent or using environmentally benign solvents like water minimizes the generation of hazardous waste. asianpubs.orgresearchgate.net One-pot synthesis, where multiple reaction steps are carried out in the same vessel, further enhances efficiency. asianpubs.org

Novel Catalysis: The development of eco-friendly and recyclable catalysts can improve the sustainability of synthetic routes. semanticscholar.org This includes biocatalytic approaches, which use enzymes to perform chemical transformations with high specificity under mild conditions. nih.gov

Table 2: Comparison of Synthetic Methodologies for Imidazole Derivatives

| Methodology | Key Advantages | Relevance for Nitroimidazole Synthesis | Reference |

| Conventional Heating | Well-established procedures. | Often requires long reaction times and harsh conditions. | asianpubs.org |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, increased purity. | Enables rapid library synthesis for screening. | researchgate.netresearchgate.net |

| Solvent-Free Conditions | Reduces environmental impact, simplifies workup. | Aligns with green chemistry principles for sustainable drug development. | asianpubs.org |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Offers a potential future route for generating specific isomers. | nih.gov |

Deeper Elucidation of Molecular Interaction Mechanisms and Biological Target Identification

While the general mechanism of action for many nitroimidazoles is understood to involve the reductive activation of the nitro group into cytotoxic reactive species, the precise molecular targets and downstream effects are not fully characterized. nih.gov A deeper understanding of these mechanisms is critical for designing more selective and potent drugs. researchgate.net

Future research efforts will be directed towards:

Target Identification and Validation: Advanced chemical proteomics and activity-based protein profiling can identify the specific proteins that covalently bind to the activated metabolites of nitroimidazole analogues. nih.govnih.gov Studies have identified enzymes like topoisomerase IV, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), and glutathione (B108866) S-transferase P (GSTP1) as potential targets for other nitroimidazoles. nih.govnih.gov Identifying the unique targets of this compound derivatives is a key objective.

Mechanism of Action Studies: Investigating the downstream cellular consequences of target engagement is crucial. This includes analyzing effects on metabolic pathways, DNA integrity, and cellular signaling cascades. nih.govnih.gov For example, it is known that reactive intermediates can bind to DNA and proteins, disrupting their function and leading to cell death.

Resistance Mechanisms: As with any antimicrobial or anticancer agent, understanding potential resistance mechanisms is vital. Research will need to explore how cells might develop resistance, for instance, through altered expression of the nitroreductase enzymes responsible for activating the prodrug.

These investigations will provide a more detailed molecular picture of how these compounds exert their biological effects, paving the way for the development of second-generation analogues that can overcome potential resistance and exhibit improved therapeutic windows.

Integration of Computational and Experimental Methodologies for Predictive Studies in Drug Discovery

The integration of computational (in silico) and experimental approaches has become a cornerstone of modern drug discovery. nih.govnih.govbeilstein-journals.org This synergy allows for the rapid screening of virtual compound libraries and the prediction of their biological activities and pharmacokinetic properties, thereby saving significant time and resources. beilstein-journals.orgnih.gov

For the development of this compound analogues, an integrated approach will be invaluable:

Molecular Docking and Dynamics: These techniques can be used to predict how newly designed analogues will bind to known or hypothesized protein targets. researchgate.netresearchgate.net By simulating the interactions at an atomic level, researchers can prioritize the synthesis of compounds with the most favorable binding energies and interaction profiles.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Once a reliable model is built using experimental data from an initial set of analogues, it can be used to predict the activity of new, yet-to-be-synthesized derivatives.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.govnih.gov This allows for the early deselection of candidates that are likely to have poor pharmacokinetic profiles or potential toxicity issues, focusing experimental efforts on the most promising molecules.

By combining the predictive power of computational chemistry with the empirical validation of experimental biology, the drug discovery process can be made more efficient and rational. semanticscholar.orgdoaj.org This integrated workflow will accelerate the identification of novel nitroimidazole derivatives with optimized therapeutic potential. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-(4-Methoxybenzyl)-4-nitro-1H-imidazole?

Q. How is the compound characterized post-synthesis?

Methodological Answer: Characterization combines spectroscopic, chromatographic, and crystallographic methods:

- Spectroscopy:

- ¹H/¹³C NMR: Assign methoxybenzyl protons (δ 3.8–4.2 ppm) and nitro group effects on imidazole ring shifts .

- IR: Confirm nitro (1520–1350 cm⁻¹) and C-O (1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) is used to:

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Simulate reaction pathways (e.g., nitro group reduction) using Gibbs free energy profiles .

- Validate predictions against experimental kinetic data (e.g., Hammett plots for substituent effects) .

Limitations: Overestimation of nitro group polarization by pure DFT functionals necessitates hybrid approaches (e.g., inclusion of exact exchange terms) .

Q. What strategies address discrepancies between computational predictions and experimental reactivity data?

Methodological Answer:

- Hybrid Functionals: Use M06-2X or ωB97X-D to better describe charge-transfer interactions in nitroimidazoles .

- Solvent Modeling: Incorporate implicit solvent models (e.g., PCM for DMSO) to account for solvation effects on transition states .

- Experimental Cross-Validation: Compare computed activation energies with Arrhenius parameters from kinetic studies (e.g., UV-Vis monitoring of nitro reduction) .

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

Methodological Answer:

- Catalyst Screening: Test Cu(I)/2-pyridonate systems for coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the imidazole C-2 position .

- Solvent Effects: Compare DMSO (high polarity, slower kinetics) vs. THF (low polarity, faster but lower yields) .

- Flow Chemistry: Continuous-flow reactors reduce side reactions (e.g., hydrolysis) and improve scalability (66% yield for triazole derivatives) .

Q. What in vitro models are suitable for evaluating its biological activity?

Methodological Answer:

- Anticancer Screening: Use MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via dose-response curves .

- Antimicrobial Testing: Broth microdilution assays against Mycobacterium tuberculosis (MIC ≤ 2 µg/mL reported for nitroimidazole analogs) .

- Controls: Include metronidazole (positive control) and solvent-only treatments to validate assay integrity .

Q. How is hydrogen bonding analyzed in its crystal structure?

Methodological Answer:

- X-ray Diffraction: Resolve O–H···N and C–H···O interactions using high-resolution data (R-factor < 0.05) .

- Graph Set Analysis: Classify hydrogen-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to predict supramolecular packing .

- Software Tools: SHELXL for refinement and Mercury for visualization of intermolecular contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.